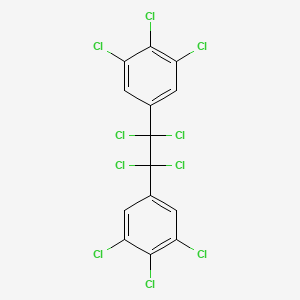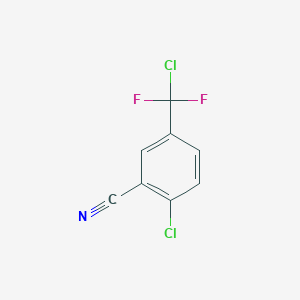![molecular formula C13H6Cl3F4NO B6311177 2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline CAS No. 1237418-34-6](/img/structure/B6311177.png)
2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline, commonly referred to as CDFTA, is a synthetic organic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid that is odorless and has a melting point of 131-133°C. CDFTA is an amine-based compound that has been used in a variety of scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
CDFTA has been used in a variety of scientific research applications, including as an inhibitor of cytochrome P450 enzymes and as an anti-inflammatory agent. Additionally, CDFTA has been used as an inhibitor of the enzyme CYP2C19, an important enzyme involved in the metabolism of a variety of drugs. Furthermore, CDFTA has been used as a substrate for the enzyme CYP2C19, allowing researchers to study the enzyme’s activity.
Wirkmechanismus
CDFTA works by inhibiting the activity of cytochrome P450 enzymes, which are responsible for metabolizing a variety of drugs. By inhibiting the activity of these enzymes, CDFTA can increase the amount of drug that is available for absorption in the body. Additionally, CDFTA has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects
CDFTA has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that CDFTA can inhibit the activity of cytochrome P450 enzymes, as well as the enzyme CYP2C19. Additionally, CDFTA has been shown to have anti-inflammatory properties, which may be due to its ability to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). Furthermore, CDFTA has been shown to have a variety of other biochemical and physiological effects, including the inhibition of platelet aggregation, the stimulation of nitric oxide production, and the inhibition of the enzyme 5-lipoxygenase.
Vorteile Und Einschränkungen Für Laborexperimente
The use of CDFTA in laboratory experiments has several advantages. First, CDFTA is a relatively stable compound, making it easy to store and handle. Additionally, CDFTA is relatively non-toxic, making it safe to use in laboratory experiments. Finally, CDFTA is relatively inexpensive, making it an attractive option for researchers who are working on a budget.
However, there are also some potential limitations to the use of CDFTA in laboratory experiments. First, CDFTA is a relatively new compound, and as such, there is limited data available regarding its safety and efficacy. Additionally, CDFTA is not approved for use in humans, so it should not be used in clinical trials or other human studies. Finally, CDFTA is an amine-based compound, and as such, it may be subject to degradation in the presence of light or heat.
Zukünftige Richtungen
The use of CDFTA in scientific research is a relatively new field, and as such, there are numerous potential future directions for research. First, further research is needed to evaluate the safety and efficacy of CDFTA in humans. Additionally, further research is needed to evaluate the potential for CDFTA to interact with other drugs, as well as to determine the optimal dosage for different applications. Furthermore, further research is needed to explore the potential for CDFTA to be used as a therapeutic agent, as well as to explore the potential for CDFTA to be used as a diagnostic tool. Finally, further research is needed to explore the potential for CDFTA to be used in combination with other drugs or therapies.
Synthesemethoden
CDFTA can be synthesized using a variety of methods, including the reaction of 2-chloro-4-(trifluoromethyl)aniline with 2,6-dichloro-3-fluorophenol in aqueous acetic acid. This reaction yields CDFTA in a yield of approximately 98%.
Eigenschaften
IUPAC Name |
2-chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3F4NO/c14-7-3-5(1-2-9(7)21)22-12-8(15)4-6(13(18,19)20)11(17)10(12)16/h1-4H,21H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVOQPCEHNUJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C(=C2Cl)F)C(F)(F)F)Cl)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[2,6-dichloro-3-fluoro-4-(trifluoromethyl)phenoxy]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)


![2-Chloro-4-(chlorodifluoromethoxy]aniline](/img/structure/B6311187.png)



